tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate is an organosulfur compound with the molecular formula C8H18N2O3S and a molecular weight of 222.3 g/mol. This compound is characterized by the presence of a tert-butyl carbamate group and a sulfonimidoyl group, making it a unique molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a sulfonimidoyl precursor. One common method involves the use of tert-butanesulfinamide as a starting material . The reaction conditions often include the use of a base such as cesium carbonate and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The sulfonimidoyl group can be oxidized to form sulfonimidates.
Reduction: Reduction reactions can convert the sulfonimidoyl group to sulfonamides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonimidoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents .
Major Products
The major products formed from these reactions include sulfonimidates, sulfonamides, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other materials that require specific organosulfur functionalities.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The sulfonimidoyl group can act as a chiral template, facilitating asymmetric synthesis and influencing the activity of biological molecules . The pathways involved often include nucleophilic addition and substitution reactions at the sulfonimidoyl group .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate include:
tert-Butanesulfinamide: Used in asymmetric synthesis as a chiral auxiliary.
Sulfonimidates: Serve as intermediates in the synthesis of sulfonimidamides and sulfoximines.
Sulfoximines: Known for their medicinal chemistry properties and use in drug development.
Uniqueness
The uniqueness of this compound lies in its combination of a tert-butyl carbamate group and a sulfonimidoyl group, which provides distinct reactivity and applications in various fields of research and industry .
Properties
IUPAC Name |
tert-butyl N-[2-(methylsulfonimidoyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c1-8(2,3)13-7(11)10-5-6-14(4,9)12/h9H,5-6H2,1-4H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBXHNSJKIYNEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=N)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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